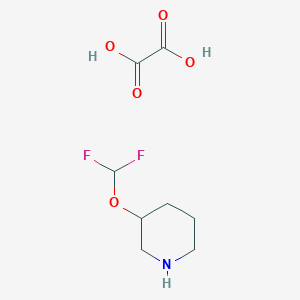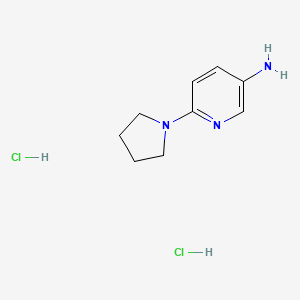
3-(Difluoromethoxy)piperidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Difluoromethoxy)piperidine” is an organic compound . It’s a liquid at room temperature . The IUPAC name for this compound is 3-(difluoromethoxy)piperidine . The CAS number is 1240528-91-9 .
Molecular Structure Analysis
The molecular structure of “3-(Difluoromethoxy)piperidine” involves a six-membered ring with five carbon atoms and one nitrogen atom . The difluoromethoxy group is attached to the third carbon atom in the ring .Chemical Reactions Analysis
Piperidine acts as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical And Chemical Properties Analysis
“3-(Difluoromethoxy)piperidine” is a liquid at room temperature . It has a molecular weight of 151.16 . The InChI code for this compound is 1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2 .Scientific Research Applications
Synthetic Chemistry Applications
Fluorinated piperidines, such as 3-alkoxy-4,4-difluoropiperidines, have been synthesized and utilized as important building blocks in agrochemical and pharmaceutical chemistry. These compounds are achieved through deoxofluorination and selective deprotection processes, indicating their versatility and importance in constructing complex molecules (Surmont et al., 2009).
Material Science and Catalysis
In the realm of material science, mixed-lanthanide metal-organic frameworks (M'LnMOFs) have been synthesized for use as ratiometric luminescent sensors for detecting temperature. These frameworks, incorporating oxalate as an ancillary ligand, demonstrate the role of fluorinated piperidines and related compounds in developing functional materials that respond to environmental stimuli (Yang et al., 2018).
Drug Discovery and Pharmaceutical Chemistry
Fluorinated piperidines are also explored for their pharmacological potentials. For instance, research into histamine H3 receptor ligands has shown that the rigidification of linkers in these molecules, through various moieties including fluorinated groups, can significantly enhance receptor affinity. This underscores the importance of fluorinated piperidines in designing more effective pharmaceutical agents (Wijtmans et al., 2010).
Imaging and Diagnostic Applications
The development of contrast agents for magnetic resonance imaging (MRI) further highlights the utility of fluorinated compounds in scientific research. Nitroxide radicals, which can participate in cellular redox reactions, have been investigated for their potential to act as MRI contrast agents that also exert antioxidant effects. The differential reduction rates of these radicals in various tissues offer a method for assessing intracellular redox status noninvasively (Hyodo et al., 2006).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the study and development of piperidine derivatives, including “3-(Difluoromethoxy)piperidine oxalate”, have significant potential for future research and applications .
properties
IUPAC Name |
3-(difluoromethoxy)piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.C2H2O4/c7-6(8)10-5-2-1-3-9-4-5;3-1(4)2(5)6/h5-6,9H,1-4H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAXTSZYGPXOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)piperidine; oxalic acid | |
CAS RN |
1240528-92-0 |
Source


|
| Record name | Piperidine, 3-(difluoromethoxy)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)




![4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-benzoic acid methyl ester, 95%](/img/structure/B6319537.png)
